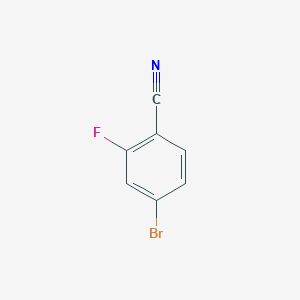

4-Bromo-2-fluorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXWRDPQFZKOLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352911 | |

| Record name | 4-Bromo-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105942-08-3 | |

| Record name | 4-Bromo-2-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105942-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-Bromo-2-fluorobenzonitrile (CAS: 105942-08-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 4-Bromo-2-fluorobenzonitrile, a key building block in the development of novel pharmaceuticals and advanced materials.

Core Properties and Safety Data

This compound is a halogenated aromatic nitrile that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring bromo, fluoro, and cyano functional groups, allows for a wide range of chemical transformations.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 105942-08-3 | [1][2] |

| Molecular Formula | C₇H₃BrFN | [1][2] |

| Molecular Weight | 200.01 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 69-72 °C | [3] |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents | [4] |

Safety and Hazard Information

This compound is classified as harmful and requires careful handling in a laboratory setting.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |

| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation) |

| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) |

| Specific target organ toxicity | May cause respiratory irritation |

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection. Work in a well-ventilated area.

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through a multi-step process starting from 2-fluoroaniline. The reactivity of the molecule is dictated by its three functional groups, making it a valuable synthon for a variety of cross-coupling and substitution reactions.

Experimental Protocol: Synthesis of this compound

A common synthetic route involves the bromination of 2-fluoroaniline followed by a Sandmeyer-type reaction to introduce the nitrile group.[5]

Step 1: Bromination of 2-Fluoroaniline

-

Reagents: 2-Fluoroaniline, N-bromosuccinimide (NBS), Dichloromethane (CH₂Cl₂)

-

Procedure: To a solution of 2-fluoroaniline in dichloromethane at 0 °C, N-bromosuccinimide is added portion-wise. The reaction mixture is stirred for an extended period (e.g., 45 hours) at this temperature. The progress of the reaction should be monitored by an appropriate technique like TLC or GC-MS. Upon completion, the reaction is worked up to isolate the 4-bromo-2-fluoroaniline intermediate.

Step 2: Diazotization and Cyanation (Sandmeyer-type Reaction)

-

Reagents: 4-bromo-2-fluoroaniline, concentrated sulfuric acid, sodium nitrite, copper(II) sulfate pentahydrate, sodium hydrogen carbonate, water, acetic acid, cyclohexane.

-

Procedure: The 4-bromo-2-fluoroaniline intermediate is dissolved in a mixture of acetic acid and sulfuric acid and cooled to a low temperature (e.g., -5 °C). A solution of sodium nitrite in water is added slowly, maintaining the low temperature, to form the diazonium salt. This is followed by the addition of a solution of copper(II) sulfate and sodium hydrogen carbonate. The reaction is then warmed (e.g., to 50 °C) to facilitate the substitution. After the reaction is complete, the mixture is extracted with an organic solvent like cyclohexane. The organic layer is then washed, dried, and concentrated. The crude product is purified by a suitable method like column chromatography to yield this compound.[5]

Reactivity and Key Reactions

The bromine atom on the aromatic ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[6] These reactions are fundamental in creating carbon-carbon and carbon-nitrogen bonds, respectively, which is crucial for building the complex molecular architectures of many active pharmaceutical ingredients (APIs).[6][7]

Applications in Drug Discovery and Materials Science

The unique substitution pattern and reactivity of this compound make it a valuable building block in several high-tech industries.

Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of a range of APIs, particularly kinase inhibitors for cancer therapy and central nervous system (CNS) drugs.[6][7] It is also used in the preparation of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and cannabinoid receptor 2 (CB2) agonists for PET imaging.[8]

Advanced Materials

Beyond pharmaceuticals, this compound plays a significant role in the synthesis of advanced materials. It is used as an intermediate in the production of Organic Light-Emitting Diode (OLED) materials and liquid crystals.[9]

Case Study: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Intermediate

This compound can be utilized in the synthesis of intermediates for Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs used to treat B-cell cancers like mantle cell lymphoma and chronic lymphocytic leukemia.[10]

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines a general workflow for a Suzuki-Miyaura coupling reaction, a common method to create a C-C bond using this compound.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Signaling Pathway: Bruton's Tyrosine Kinase (BTK)

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[11] In many B-cell malignancies, this pathway is constitutively active, leading to uncontrolled cell growth. BTK inhibitors block the activity of BTK, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.

Caption: Simplified BTK signaling pathway and the point of intervention for BTK inhibitors.

References

- 1. This compound | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. usbio.net [usbio.net]

- 9. This compound | 105942-08-3 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. biorxiv.org [biorxiv.org]

A Technical Guide to 4-Bromo-2-fluorobenzonitrile: A Key Intermediate in Modern Synthesis

For Immediate Release

Shanghai, China – December 23, 2025 – 4-Bromo-2-fluorobenzonitrile, a versatile aromatic compound, has emerged as a critical building block in the development of cutting-edge pharmaceuticals, advanced materials, and agrochemicals. This technical guide provides an in-depth overview of its molecular structure, physicochemical properties, and key synthetic applications, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

This compound is a substituted benzonitrile with the molecular formula C₇H₃BrFN.[1][2][3] Its structure features a benzene ring functionalized with a bromine atom at the 4-position, a fluorine atom at the 2-position, and a nitrile group at the 1-position. This unique arrangement of electron-withdrawing and halogen groups imparts specific reactivity, making it a valuable intermediate in complex organic synthesis.

The key quantitative data for this compound are summarized in the table below, offering a clear comparison of its physical and chemical characteristics.

| Property | Value | References |

| Molecular Formula | C₇H₃BrFN | [1][2][3][4] |

| Molecular Weight | 200.01 g/mol | [2][3] |

| CAS Number | 105942-08-3 | [3][5] |

| Appearance | White to light brown crystalline powder or chunks | [5] |

| Melting Point | 69-72 °C / 82-84 °C | [1][5] |

| Boiling Point | 238-239 °C | [5] |

| IUPAC Name | This compound | [3] |

| SMILES | C1=CC(=C(C=C1Br)F)C#N | [3] |

| InChI Key | HGXWRDPQFZKOLZ-UHFFFAOYSA-N | [3] |

Synthesis and Key Reactions: Experimental Protocols

This compound serves as a precursor in a variety of high-impact chemical transformations, most notably in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs).[6] Its reactivity is centered around the transformations of the nitrile group and cross-coupling reactions at the carbon-bromine bond.

Synthesis of this compound via Sandmeyer Reaction

A common route for the synthesis of this compound involves a two-step process starting from 2-fluoroaniline. The first step is bromination, followed by a Sandmeyer reaction to introduce the nitrile group.

Experimental Protocol (Sandmeyer Reaction): [4]

-

Diazotization: 4-Bromo-2-fluoroaniline is treated with sulfuric acid and sodium nitrite at a reduced temperature (e.g., -5 °C) to form the corresponding diazonium salt.

-

Cyanation: The diazonium salt solution is then reacted with a copper(II) sulfate and sodium hydrogen carbonate mixture to yield this compound. This step typically proceeds at a slightly elevated temperature (e.g., 50 °C).

Reduction of the Nitrile Group

The nitrile group can be readily reduced to a primary amine, a crucial functional group in many pharmaceutical compounds. This transformation is a key step in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[1][7]

-

A solution of this compound (5.00 mmol) in tetrahydrofuran (THF, 30 mL) is cooled to 0 °C.

-

A borane tetrahydrofuran complex solution (1 M in THF, 15.0 mL) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at 0 °C for 20 minutes and then allowed to warm to room temperature, where it is stirred for an additional 16 hours.

-

Methanol (30 mL) is added dropwise to quench the reaction.

-

The solution is concentrated under reduced pressure. The resulting residue is partitioned between an aqueous solution of sodium hydroxide (1 M) and ethyl acetate for work-up and purification.

Core Applications in Drug Development and Materials Science

The strategic placement of the bromo, fluoro, and cyano groups on the benzene ring makes this compound a highly versatile intermediate for creating complex molecular architectures.

// Connections "Start" -> "Suzuki"; "Start" -> "Buchwald"; "Start" -> "Reduction";

"Suzuki" -> "Biaryls"; "Buchwald" -> "Arylamines"; "Reduction" -> "Benzylamines";

"Biaryls" -> "Kinase"; "Biaryls" -> "OLED"; "Arylamines" -> "Kinase"; "Arylamines" -> "CNS"; "Benzylamines" -> "Kinase"; "Biaryls" -> "Agro"; } .dot Caption: Application workflow of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds, respectively.

-

Suzuki-Miyaura Coupling: This reaction enables the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals and OLED materials.[2][7] While a specific protocol for this compound is not detailed here, general procedures involve reacting the aryl bromide with a boronic acid in the presence of a palladium catalyst and a base.[8]

-

Buchwald-Hartwig Amination: This method is used to form aryl amines, another critical functional group in drug molecules. General protocols involve the coupling of an aryl halide with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand.[9][10]

The application of these reactions to this compound has been instrumental in the development of kinase inhibitors for cancer therapy and drugs targeting the central nervous system (CNS).[6] Furthermore, its role extends to the synthesis of advanced materials, including components for Organic Light-Emitting Diodes (OLEDs) and liquid crystals.[1]

Conclusion

This compound is a high-value chemical intermediate with a diverse range of applications driven by its unique molecular structure. The ability to undergo selective transformations at its nitrile and bromo functionalities provides a powerful platform for the synthesis of complex molecules. This guide has provided a summary of its core properties and detailed experimental protocols for key reactions, underscoring its indispensable role in pharmaceutical research and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ocf.berkeley.edu [ocf.berkeley.edu]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-2-fluorobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-fluorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals, OLED materials, and agrochemicals.[1][2] Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Core Concepts in Solubility

The solubility of a solid compound in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound arises from the presence of the nitrile group and the halogen atoms, which can engage in dipole-dipole interactions. However, the aromatic ring constitutes a significant nonpolar component. Therefore, its solubility will be a balance between these competing factors.

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments have been reported, providing valuable insights for solvent selection in laboratory and industrial settings.

Table 1: Qualitative Solubility of this compound

| Solvent | Type | Solubility |

| Water | Protic, Polar | Insoluble |

| Methanol | Protic, Polar | Soluble |

| Dichloromethane | Aprotic, Polar | Soluble |

Note: "Soluble" indicates that the compound dissolves to a significant extent, while "Insoluble" suggests negligible dissolution.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method can be adapted to generate quantitative solubility data.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials or test tubes with closures

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid ensures that a saturated solution is formed.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature and stir the mixture vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure that the solution reaches saturation.[3]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

-

Analysis:

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Synthesis Workflow of this compound

A common synthetic route to this compound involves the Sandmeyer reaction, a versatile method for the transformation of an amino group on an aromatic ring.[4] The following diagram illustrates the general workflow for this synthesis.

This technical guide serves as a foundational resource for professionals working with this compound. While quantitative solubility data remains a gap in the current literature, the provided qualitative information and experimental protocol offer a strong starting point for practical applications. The synthesis workflow also provides a clear overview of a key manufacturing process for this important chemical intermediate. Further research into the quantitative solubility of this compound in a broader range of solvents would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-fluorobenzonitrile

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Bromo-2-fluorobenzonitrile (CAS No. 105942-08-3), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

This compound is a white to yellow or gray crystalline powder or chunks.[2][3] Its stability under normal conditions makes it a versatile building block in organic synthesis.[1]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Melting Point | 69-84 °C | [1][2][4][5][6][7] |

| Note: Reported ranges vary, including 69-72 °C, 72-76 °C, and 82-84 °C. | [1][2][4][5][6][7] | |

| Boiling Point | 238-239 °C | [2][4][5][6][7] |

| Molecular Formula | C₇H₃BrFN | [1][2][7][8][9] |

| Molecular Weight | 200.01 g/mol | [2][7][8][9] |

| Density | 1.728 g/mL | [2][5] |

Experimental Protocols

While the cited sources do not provide detailed experimental protocols for the determination of the melting and boiling points of this compound, standard laboratory procedures for these measurements are described below.

Melting Point Determination (Capillary Method)

A common method for determining the melting point of a crystalline solid is the capillary method.

-

Sample Preparation: A small amount of the dry, purified this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has turned to liquid are recorded. This range is reported as the melting point.

Boiling Point Determination (Distillation Method)

The boiling point can be determined by simple distillation under atmospheric pressure.

-

Apparatus Setup: A distillation flask is filled with a small amount of this compound. A thermometer is placed in the neck of the flask with the top of the bulb level with the side arm leading to the condenser. The flask is connected to a condenser, which is in turn connected to a receiving flask.

-

Heating: The distillation flask is heated gently.

-

Equilibrium: As the liquid boils, the vapor travels up into the neck of the flask and then into the condenser. The temperature of the vapor is measured by the thermometer. The boiling point is the temperature at which the vapor and liquid are in equilibrium, which is indicated by a stable temperature reading on the thermometer as the liquid condenses.

-

Recording: The constant temperature observed during the distillation of the pure substance is recorded as the boiling point.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's identification to its key physical properties.

Caption: Figure 1: Properties of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound Pharmaceutical intermediates China Manufacturers Suppliers Factory Exporter [custchemvip.com]

- 3. This compound | 105942-08-3 [sigmaaldrich.com]

- 4. This compound | 105942-08-3 [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. CAS 105942-08-3 | 3637-B-42 | MDL MFCD00143264 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. This compound, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 8. chemscene.com [chemscene.com]

- 9. This compound | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral Analysis of 4-Bromo-2-fluorobenzonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 4-Bromo-2-fluorobenzonitrile, a key intermediate in pharmaceutical and materials science research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₃BrFN, with a molecular weight of approximately 200.01 g/mol .[1] The spectral data presented below has been compiled from various sources and is intended to provide a detailed analytical profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted and observed chemical shifts for ¹H, ¹³C, and ¹⁹F NMR of this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.85 - 7.75 | m | - | Aromatic CH |

| 7.65 - 7.55 | m | - | Aromatic CH |

| 7.50 - 7.40 | m | - | Aromatic CH |

Note: Specific assignments of aromatic protons require further 2D NMR analysis. The complex splitting patterns ("m" - multiplet) are due to proton-proton and proton-fluorine couplings.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 162.4 (d, J ≈ 258 Hz) | C-F |

| 136.2 | Aromatic CH |

| 133.1 | Aromatic CH |

| 129.5 (d, J ≈ 9 Hz) | C-Br |

| 120.6 (d, J ≈ 24 Hz) | Aromatic CH |

| 115.8 | C-CN |

| 113.4 (d, J ≈ 3 Hz) | C-CN |

Note: The chemical shifts for the carbon atoms are influenced by the attached bromine, fluorine, and nitrile groups. The doublet ("d") multiplicities and coupling constants (J) are due to carbon-fluorine coupling.

Table 3: ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (ppm) | Reference |

| -108.5 | CFCl₃ |

Note: The ¹⁹F NMR spectrum shows a single resonance, consistent with the single fluorine atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The data was obtained using a Bruker Tensor 27 FT-IR spectrometer.[1]

Table 4: Key IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2235 | Strong | C≡N stretch (nitrile) |

| 1580 | Medium | C=C stretch (aromatic) |

| 1475 | Medium | C=C stretch (aromatic) |

| 1260 | Strong | C-F stretch |

| 880 | Strong | C-H bend (aromatic) |

| 780 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 199 | High | [M]⁺ (with ⁷⁹Br) |

| 201 | High | [M+2]⁺ (with ⁸¹Br) |

| 120 | Medium | [M - Br]⁺ |

Note: The presence of bromine is confirmed by the characteristic isotopic pattern of the molecular ion peak at m/z 199 and 201 with nearly equal intensity.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented.

NMR Sample Preparation

-

Dissolution: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filtration: The solution is filtered through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Standardization: A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.

-

Analysis: The prepared sample is placed in the NMR spectrometer for data acquisition.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum of the sample is then recorded.

-

Cleaning: After analysis, the crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: A small volume (typically 1 µL) of the solution is injected into the GC inlet.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

-

Detection: The resulting ions are separated based on their mass-to-charge ratio and detected to generate the mass spectrum.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data for a chemical compound like this compound.

Caption: A flowchart illustrating the process of spectral data acquisition, processing, and analysis for structural elucidation.

References

An In-depth Technical Guide to 4-Bromo-2-fluorobenzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluorobenzonitrile, a halogenated aromatic nitrile, has emerged as a pivotal building block in the synthesis of complex organic molecules. Its unique trifunctional structure, featuring bromo, fluoro, and cyano groups, offers a versatile platform for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Furthermore, it delves into its significant applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents, as well as its role in the advancement of materials science, notably in the synthesis of Organic Light-Emitting Diode (OLED) intermediates. Detailed experimental protocols and structured data tables are presented to facilitate its practical application in research and development.

Discovery and History

Physicochemical and Spectral Data

This compound is a white to light brown crystalline solid at room temperature.[4][5] There is some discrepancy in the reported melting point, with sources citing ranges of 69-72 °C and 82-84 °C.[1][4] This variation may be attributable to the purity of the analyzed samples. The compound is sparingly soluble in water but soluble in organic solvents such as methanol.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 105942-08-3 | [1][4][7] |

| Molecular Formula | C₇H₃BrFN | [1][4][7] |

| Molecular Weight | 200.01 g/mol | [1][4][7] |

| Appearance | White to light brown crystalline powder/chunks | [4][5] |

| Melting Point | 69-72 °C or 82-84 °C | [1][4] |

| Boiling Point | 238-239 °C | [6][8] |

| Solubility | Sparingly soluble in water, soluble in methanol | [4][6] |

Table 2: Spectral Data of this compound

| Spectrum Type | Key Data Points | Source(s) |

| ¹H NMR | Data not explicitly found in the provided search results. | |

| ¹³C NMR | Data not explicitly found in the provided search results. | |

| Mass Spectrometry (GC-MS) | m/z top peak: 199, 2nd highest: 201, 3rd highest: 120 | [7] |

| Infrared (IR) Spectroscopy | Spectra available from various databases. | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a multi-step process starting from readily available precursors. The key transformations involve electrophilic bromination and a Sandmeyer reaction to introduce the nitrile group.

Two-Step Synthesis from 2-Fluoroaniline

A common synthetic route involves the bromination of 2-fluoroaniline followed by a Sandmeyer-type reaction.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound | 105942-08-3 [chemicalbook.com]

- 6. This compound , 99% , 105942-08-3 - CookeChem [cookechem.com]

- 7. This compound | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Pharmaceutical intermediates China Manufacturers Suppliers Factory Exporter [custchemvip.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Core Reactive Functionalities of 4-Bromo-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluorobenzonitrile is a versatile trifunctional building block of significant interest in organic synthesis. Its unique electronic and steric properties, arising from the interplay of the bromo, fluoro, and cyano substituents on the aromatic ring, enable a diverse range of chemical transformations. This guide provides a comprehensive overview of the key reactive functionalities of this compound, presenting quantitative data, detailed experimental protocols, and logical workflows to aid researchers in its effective utilization in the development of pharmaceuticals, agrochemicals, and advanced materials such as those used in Organic Light-Emitting Diodes (OLEDs).

Core Reactive Functionalities

The reactivity of this compound is primarily centered around three key features: the bromine atom, the activated aromatic ring, and the nitrile group. These functionalities allow for a variety of transformations, including cross-coupling reactions, nucleophilic aromatic substitution, and modifications of the cyano group.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. The bromine atom of this compound can be readily coupled with a variety of arylboronic acids or their esters.

Quantitative Data: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

| Catalyst | Time (h) | Yield (%)[1] |

| Pd-bpydc-La | 24 | 92 |

| Pd-bpydc-Ce | 24 | 85 |

| Pd-bpydc-Nd | 24 | 88 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general procedure adaptable for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.2 mmol).

-

Add the palladium catalyst (0.05 mmol).

-

Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of deionized water) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Logical Workflow: Suzuki-Miyaura Coupling

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites in 4-Bromo-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluorobenzonitrile is a versatile synthetic intermediate of significant interest in medicinal chemistry, agrochemicals, and materials science.[1][2] Its utility stems from the distinct reactivity of its constituent functional groups—the nitrile, the fluorinated and brominated aromatic ring. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, detailing its reactivity towards various chemical transformations. This document outlines the theoretical basis for the molecule's reactivity, supported by generalized experimental protocols and conceptual computational models.

Introduction

This compound (C₇H₃BrFN, MW: 200.01 g/mol ) is a crystalline solid with a melting point of 69-72 °C.[2][3] The molecule's architecture, featuring a benzene ring substituted with a strongly electron-withdrawing nitrile group, a moderately electron-withdrawing fluorine atom, and a bromine atom, creates a unique electronic landscape that dictates its chemical behavior. This guide will systematically explore the key reactive sites, categorizing them based on their electrophilic or nucleophilic nature.

Analysis of Reactive Sites

The reactivity of this compound can be understood by examining the electronic effects of its substituents. The nitrile (-CN) and fluorine (-F) groups are electron-withdrawing, rendering the aromatic ring electron-deficient and susceptible to nucleophilic attack.[2] Conversely, these groups deactivate the ring towards electrophilic substitution. The bromine (-Br) atom serves as a leaving group in nucleophilic aromatic substitution and as a handle for cross-coupling reactions. The nitrile group itself presents a key electrophilic carbon atom.

Nucleophilic Sites

While the molecule is predominantly electrophilic in nature, the lone pairs on the nitrogen atom of the nitrile group and the halogen atoms can exhibit weak nucleophilicity, though this is not their primary mode of reactivity in synthetic applications. The π-system of the aromatic ring, although deactivated, can still act as a nucleophile in certain forceful electrophilic aromatic substitution reactions.

Electrophilic Sites

The primary electrophilic sites are the carbon atoms of the aromatic ring, the carbon atom of the nitrile group, and the carbon atom bonded to the bromine.

-

Aromatic Ring (for Nucleophilic Aromatic Substitution - SₙAr): The electron-withdrawing nature of the nitrile and fluorine groups makes the aromatic ring susceptible to nucleophilic attack. The positions ortho and para to the strongly electron-withdrawing nitrile group are the most activated. Therefore, C3 and C5 are the most likely sites for nucleophilic attack. Due to superior resonance stabilization of the Meisenheimer intermediate, the para position (C5) is generally favored. The bromine at C4 can then act as a leaving group.

-

Nitrile Carbon: The carbon atom of the nitrile group is highly electrophilic due to the polarization of the C≡N triple bond and is susceptible to attack by nucleophiles, leading to a variety of transformations such as hydrolysis, reduction, and addition of organometallic reagents.[4]

-

Carbon-Bromine Bond (for Cross-Coupling Reactions): The carbon atom attached to the bromine (C4) is an electrophilic site for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.

Reactivity and Synthetic Applications

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient aromatic ring readily undergoes SₙAr reactions, a key transformation for introducing various functional groups.

Caption: Logical workflow of Nucleophilic Aromatic Substitution on this compound.

Electrophilic Aromatic Substitution

While the ring is deactivated, electrophilic aromatic substitution can be achieved under forcing conditions. The directing effects of the substituents will govern the regioselectivity, with the meta position relative to the nitrile group (C5) and ortho/para to the bromine being the most likely sites of substitution.

Reactions of the Nitrile Group

The electrophilic carbon of the nitrile group is a versatile handle for various transformations.

Caption: Key transformations of the nitrile group in this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds via cross-coupling reactions.

Caption: Major cross-coupling reactions involving the C-Br bond.

Quantitative Data and Spectroscopic Analysis

While specific experimental kinetic data for this compound is not widely published, the relative reactivity of its sites can be inferred from established principles of physical organic chemistry and spectroscopic data.

Table 1: Summary of Predicted Reactivity and Spectroscopic Data

| Feature | Predicted Reactivity / Spectroscopic Signature |

| Nucleophilic Aromatic Substitution | C5 > C3 >> Other ring positions |

| Electrophilic Aromatic Substitution | Ring is deactivated; substitution at C5 favored |

| Nitrile Group Reactivity | Electrophilic carbon susceptible to strong nucleophiles |

| ¹H NMR | Aromatic protons will show complex splitting patterns due to H-F and H-H coupling. Chemical shifts will be downfield due to electron-withdrawing groups. |

| ¹³C NMR | The carbon of the nitrile group will appear around 115-120 ppm. Aromatic carbons will have distinct chemical shifts influenced by the substituents. The carbon attached to bromine will be shielded compared to an unsubstituted carbon. |

| IR Spectroscopy | A sharp, strong absorption characteristic of the C≡N stretch will be observed around 2220-2240 cm⁻¹. C-F and C-Br stretches will be present in the fingerprint region. |

Computational Analysis (Conceptual)

Computational chemistry provides powerful tools for visualizing and quantifying the electrophilic and nucleophilic character of a molecule.

Electrostatic Potential (ESP) Map

An ESP map of this compound would visually represent the electron distribution. It is predicted that the most electron-deficient (blue) regions would be located around the protons and the nitrile carbon, indicating their electrophilicity. The most electron-rich (red) regions would be centered on the nitrogen atom of the nitrile group and the fluorine atom, highlighting their nucleophilic character.

Caption: Conceptual representation of an Electrostatic Potential Map for this compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For this compound, the HOMO is expected to be localized on the aromatic ring and the bromine atom, representing the most likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the aromatic ring and the nitrile group, indicating the most probable sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis would provide quantitative information about the charge distribution and orbital interactions. It would likely confirm a significant positive partial charge on the nitrile carbon and the aromatic carbons ortho and para to the nitrile group, supporting their electrophilicity.

Experimental Protocols (Generalized)

The following are generalized protocols for key reactions of this compound, based on established methodologies for similar compounds.

Nucleophilic Aromatic Substitution (e.g., with an alkoxide)

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF or DMF).

-

Reagent Addition: Add the sodium or potassium alkoxide (1.1 - 1.5 eq) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki Cross-Coupling

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.1 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).[5][6]

-

Solvent Addition: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).[6]

-

Reaction Conditions: Degas the mixture and then heat to reflux under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).[6]

-

Work-up: Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Hydrolysis of the Nitrile Group (Acidic)

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) with an aqueous solution of a strong acid (e.g., 50% H₂SO₄ or concentrated HCl).[7]

-

Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).[7]

-

Work-up: Cool the reaction mixture in an ice bath. The carboxylic acid product may precipitate and can be collected by vacuum filtration.

-

Purification: Wash the solid with cold water and dry. Recrystallization can be performed for further purification.

Conclusion

This compound is a richly functionalized molecule with several distinct sites for chemical modification. The electron-deficient aromatic ring is primed for nucleophilic aromatic substitution and cross-coupling reactions, while the electrophilic nitrile group offers a gateway to a variety of other functional groups. A thorough understanding of the interplay of the electronic effects of the substituents, as detailed in this guide, is crucial for the strategic design of synthetic routes utilizing this valuable building block in drug discovery and materials science.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 105942-08-3 [sigmaaldrich.com]

- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

Unlocking the Potential of 4-Bromo-2-fluorobenzonitrile: A Technical Guide for Researchers

An In-depth Exploration of Emerging Research Areas for 4-Bromo-2-fluorobenzonitrile Derivatives in Medicinal Chemistry, Materials Science, and Agrochemicals

Introduction: this compound, a versatile aromatic building block, has garnered significant attention across various scientific disciplines due to its unique combination of reactive functional groups. The presence of a bromo, fluoro, and cyano moiety on the benzene ring allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of novel compounds with promising applications. This technical guide provides a comprehensive overview of the potential research areas for this compound derivatives, targeting researchers, scientists, and drug development professionals. We will delve into its applications in medicinal chemistry, materials science, and agrochemicals, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The this compound core has emerged as a privileged scaffold in the design and synthesis of a variety of biologically active molecules. Its derivatives have shown promise in targeting a range of diseases, from metabolic disorders to cancer and inflammatory conditions.

Enzyme Inhibitors: Targeting Key Pathological Pathways

1.1.1. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors:

1.1.2. Kinase Inhibitors:

The development of kinase inhibitors is a major focus in cancer therapy. This compound serves as a key starting material for the synthesis of various kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis.[5][6][7] Picolinamide-based derivatives synthesized from this scaffold have demonstrated potent inhibitory activity against VEGFR-2.

Table 1: In Vitro Biological Activity of Picolinamide-Based VEGFR-2 Inhibitors [5][7]

| Compound | Target | IC50 (nM) | Antiproliferative Activity (A549 cells, IC50 in µM) | Antiproliferative Activity (HepG2 cells, IC50 in µM) |

| 8j | VEGFR-2 | 530 | 12.5 | 20.6 |

| 8l | VEGFR-2 | 290 | 13.2 | 18.2 |

| 7h | VEGFR-2 | 87 | - | - |

| 9a | VEGFR-2 | 27 | - | - |

| 9l | VEGFR-2 | 94 | - | - |

| Sorafenib (Reference) | VEGFR-2 | 180 | 19.3 | 29.0 |

| Axitinib (Reference) | - | - | 22.4 | 38.7 |

Receptor Ligands: Modulating Cellular Responses

1.2.1. Cannabinoid Receptor 2 (CB2) Agonists:

Fluorinated ligands for the Cannabinoid Receptor 2 (CB2) are of interest for positron emission tomography (PET) imaging and as potential therapeutic agents for inflammatory and neurodegenerative diseases.[3][8] this compound is a valuable precursor for synthesizing these fluorinated probes.[1][2] 2-Oxoquinoline derivatives, which can be synthesized from this starting material, have shown high affinity and selectivity for the CB2 receptor.

Table 2: In Vitro Binding Affinity of Fluorinated 2-Oxoquinoline CB2 Receptor Ligands [8]

| Compound | CB2 Ki (nM) | CB1 Ki (nM) |

| 14 | 2.8 | >10000 |

| 15 | 5.0 | >10000 |

| 16 | 2.4 | >10000 |

| 18 | 22 | >10000 |

| 19 | 0.8 | >10000 |

| 21 | 1.4 | >10000 |

Materials Science: Building Blocks for Advanced Materials

The unique electronic properties imparted by the fluorine and cyano groups, combined with the reactive handle of the bromine atom, make this compound an attractive building block for the synthesis of advanced organic materials.

Organic Light-Emitting Diodes (OLEDs):

This compound serves as a crucial intermediate in the synthesis of materials for OLEDs.[9][10] Its derivatives can be designed to have specific electronic properties that improve charge transport and emission efficiency in OLED devices.[9] While specific quantum yield data for derivatives of this compound are not widely published, the general strategy involves incorporating this unit into larger conjugated systems to fine-tune the optoelectronic properties.

Liquid Crystals:

The incorporation of fluorine and bromine atoms into liquid crystal molecules can significantly influence their physical properties, such as dielectric anisotropy, viscosity, and clearing point.[9] this compound provides a rigid core structure that can be elaborated to produce novel liquid crystalline materials with tailored properties for display applications.[9]

Agrochemicals: Scaffolds for Crop Protection

Key Experimental Protocols

The derivatization of this compound often relies on palladium-catalyzed cross-coupling reactions, which allow for the facile formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling:

This reaction is a powerful tool for forming C-C bonds by coupling this compound with various boronic acids or esters.

General Protocol:

-

To a reaction vessel, add this compound (1 equivalent), a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.01-0.05 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination:

This reaction is used to form C-N bonds by coupling this compound with various amines.

General Protocol:

-

To a reaction vessel under an inert atmosphere, add this compound (1 equivalent), an amine (1.1-1.5 equivalents), a palladium catalyst such as Pd₂(dba)₃ or Pd(OAc)₂ (0.01-0.05 equivalents), a phosphine ligand such as XPhos or RuPhos (0.02-0.1 equivalents), and a base such as NaOtBu or K₃PO₄ (1.5-3 equivalents).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block with significant potential for the development of novel compounds in medicinal chemistry, materials science, and agrochemicals. The ability to readily derivatize this scaffold through robust cross-coupling methodologies opens up a vast chemical space for exploration. Future research in this area should focus on:

-

Medicinal Chemistry: Elucidating the structure-activity relationships of derivatives targeting novel biological targets and optimizing their pharmacokinetic properties.

-

Materials Science: Synthesizing and characterizing novel OLED and liquid crystal materials with enhanced performance characteristics, such as higher quantum yields, improved stability, and desirable physical properties.

-

Agrochemicals: Designing and screening new derivatives for potent and selective herbicidal, fungicidal, and insecticidal activities with favorable environmental profiles.

The continued exploration of this compound chemistry is poised to yield exciting discoveries and contribute to advancements across multiple scientific and technological fields.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. usbio.net [usbio.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. The synthesis and SAR of novel diarylsulfone 11β-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FLUORINATED CANNABINOID CB2 RECEPTOR LIGANDS: SYNTHESIS AND IN VITRO BINDING CHARACTERISTICS OF 2-OXOQUINOLINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Bromo-2-fluorobenzonitrile from 4-bromo-2-fluoroaniline

Abstract

This document provides a detailed protocol for the synthesis of 4-Bromo-2-fluorobenzonitrile, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials such as OLEDs.[1] The synthesis is achieved via a two-step Sandmeyer reaction, beginning with the diazotization of 4-bromo-2-fluoroaniline, followed by a copper(I) cyanide-mediated cyanation. This method is a classic and reliable approach for converting aromatic amines into benzonitriles.[2][3] The protocol includes a comprehensive list of materials, step-by-step experimental procedures, data presentation for expected outcomes, and essential safety precautions.

Introduction

This compound (CAS No. 105942-08-3) is a substituted aromatic compound containing bromine, fluorine, and nitrile functional groups.[4] These features make it a versatile building block in organic synthesis. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, offers a robust method to replace the amino group of a primary aromatic amine with various substituents, including halogens and the cyano group, via a diazonium salt intermediate.[2][5]

The overall synthesis proceeds in two primary stages:

-

Diazotization: The primary aromatic amine, 4-bromo-2-fluoroaniline, is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[6][7]

-

Cyanation: The resulting diazonium salt is then treated with a copper(I) cyanide solution. The diazonium group is replaced by a nitrile group, with the evolution of nitrogen gas, to yield the desired product.[2][8][9]

This application note provides a detailed experimental protocol suitable for laboratory-scale synthesis.

Reaction Scheme

Overall Reaction:

Step 1: Diazotization of 4-bromo-2-fluoroaniline Step 2: Sandmeyer Cyanation

Experimental Protocol

3.1 Materials and Equipment

| Reagent/Material | CAS No. | Molecular Formula | M.W. ( g/mol ) |

| 4-Bromo-2-fluoroaniline | 367-24-8 | C6H5BrFN | 190.01 |

| Sodium Nitrite | 7632-00-0 | NaNO2 | 69.00 |

| Sulfuric Acid (98%) | 7664-93-9 | H2SO4 | 98.08 |

| Copper(I) Cyanide | 544-92-3 | CuCN | 89.56 |

| Sodium Cyanide | 143-33-9 | NaCN | 49.01 |

| Dichloromethane | 75-09-2 | CH2Cl2 | 84.93 |

| Sodium Bicarbonate | 144-55-8 | NaHCO3 | 84.01 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO4 | 120.37 |

| Deionized Water | 7732-18-5 | H2O | 18.02 |

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Beakers and graduated cylinders

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

3.2 Step 1: Diazotization of 4-Bromo-2-fluoroaniline

-

In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 4-bromo-2-fluoroaniline (9.5 g, 50 mmol).

-

Carefully add a mixture of concentrated sulfuric acid (10 mL) and water (40 mL) to the flask while stirring. The mixture may warm up; cool it to room temperature if necessary.

-

Cool the resulting solution to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (3.8 g, 55 mmol) in 15 mL of deionized water and place it in the dropping funnel.

-

Add the sodium nitrite solution dropwise to the aniline solution over 30 minutes, ensuring the temperature is maintained between 0-5 °C. Vigorous stirring is essential.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the 4-bromo-2-fluorobenzenediazonium sulfate. Keep this solution cold for the next step.

3.3 Step 2: Sandmeyer Cyanation

-

Preparation of Copper(I) Cyanide Solution: In a separate 500 mL beaker, prepare a solution of copper(I) cyanide (5.4 g, 60 mmol) and sodium cyanide (6.4 g, 130 mmol) in 80 mL of water. Caution: This step involves highly toxic cyanides and must be performed in a well-ventilated fume hood.

-

Warm the copper(I) cyanide solution to approximately 50 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm copper(I) cyanide solution. Nitrogen gas will evolve. Control the rate of addition to manage the effervescence.

-

After the addition is complete, continue stirring the reaction mixture at 50 °C for 1 hour.

-

Allow the mixture to cool to room temperature.

3.4 Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash them with 50 mL of deionized water, followed by 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or cyclohexane) or by silica gel column chromatography to yield pure this compound as a white crystalline solid.

Data Presentation

4.1 Reaction Parameters and Expected Yield

| Parameter | Value |

| Moles of 4-bromo-2-fluoroaniline | 50 mmol |

| Moles of Sodium Nitrite | 55 mmol |

| Moles of Copper(I) Cyanide | 60 mmol |

| Diazotization Temperature | 0-5 °C |

| Cyanation Temperature | 50 °C |

| Theoretical Yield | 10.0 g |

| Expected Yield | 70-80% (7.0 - 8.0 g)[10] |

4.2 Product Characterization

| Property | Value |

| Product Name | This compound |

| CAS Number | 105942-08-3[4] |

| Molecular Formula | C7H3BrFN[4] |

| Molecular Weight | 200.01 g/mol [4] |

| Appearance | White crystalline powder |

| Melting Point | 69-72 °C |

Safety Precautions

-

General: All procedures should be carried out in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Corrosives: Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

Toxicity: Sodium nitrite, sodium cyanide, and copper(I) cyanide are highly toxic.[11] Avoid inhalation of dust and contact with skin and eyes. In case of contact with acid, cyanides can release highly toxic hydrogen cyanide gas. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.

-

Gas Evolution: The reaction releases nitrogen gas. Ensure adequate ventilation to prevent pressure buildup.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Diazotisation [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

Application Notes: Synthesis of 4-Bromo-2-fluorobenzonitrile via Sandmeyer Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-bromo-2-fluorobenzonitrile, a key intermediate in the development of pharmaceuticals and advanced materials.[1] The synthesis is achieved through the Sandmeyer reaction, a reliable method for converting primary aromatic amines into aryl halides.[2][3] This application note includes a comprehensive experimental protocol, safety precautions, and expected outcomes, supported by quantitative data and a mechanistic overview.

Introduction

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a versatile chemical reaction used to synthesize aryl halides from aryl diazonium salts.[3][4][5] This transformation is catalyzed by copper(I) salts, such as copper(I) bromide for bromination.[2][3] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[3][5] this compound is a valuable building block in organic synthesis, particularly in the preparation of OLED materials and liquid crystals. Its synthesis via the Sandmeyer reaction offers a practical and efficient route starting from readily available precursors like 4-amino-2-fluorobenzonitrile.

Reaction and Mechanism

The overall reaction involves two main steps: the diazotization of a primary aromatic amine followed by the copper(I) bromide-catalyzed substitution of the diazonium group with a bromide.

Step 1: Diazotization

The first step is the formation of an aryl diazonium salt from a primary aromatic amine. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric or sulfuric acid, at low temperatures (0-5 °C).[4][6]

Step 2: Sandmeyer Reaction

The resulting diazonium salt is then introduced to a solution of copper(I) bromide. A single electron transfer from the copper(I) catalyst to the diazonium salt generates a diazo radical and copper(II) bromide.[7] The diazo radical readily loses nitrogen gas to form an aryl radical.[7] This aryl radical then reacts with the copper(II) bromide to yield the final aryl bromide product and regenerate the copper(I) catalyst.[7]

Experimental Protocol

This protocol outlines the synthesis of this compound starting from 4-amino-2-fluorobenzonitrile.

Materials:

-

4-Amino-2-fluorobenzonitrile

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrobromic Acid (HBr, 48%)

-

Copper(I) Bromide (CuBr)

-

Ice

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Beakers and graduated cylinders

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

Part 1: Diazotization

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-amino-2-fluorobenzonitrile (1.0 eq) in a mixture of concentrated hydrobromic acid and water at room temperature.

-

Cool the stirred solution to 0-5 °C using an ice-salt bath.[6]

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the amine solution using a dropping funnel, ensuring the internal temperature is maintained between 0-5 °C.[6] Vigorous stirring is crucial during this addition to dissipate heat.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

-

The formation of the diazonium salt is now complete. This solution should be used immediately in the next step. Caution: Diazonium salts can be explosive when isolated in a dry state and should be kept in a cold aqueous solution.[6]

Part 2: Sandmeyer Reaction

-

In a separate large beaker, dissolve copper(I) bromide (1.2 eq) in concentrated hydrobromic acid.

-

Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred copper(I) bromide solution.

-

Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 30-60 minutes, or until the evolution of nitrogen ceases.

-

Cool the reaction mixture to room temperature.

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography on silica gel.

Data Presentation

Table 1: Reactant Quantities and Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Equivalents | CAS Number |

| 4-Amino-2-fluorobenzonitrile | C₇H₅FN₂ | 136.13 | 1.0 | 145349-70-8 |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.1 | 7632-00-0 |

| Copper(I) Bromide | CuBr | 143.45 | 1.2 | 7787-70-4 |

| This compound | C₇H₃BrFN | 200.01 | - | 105942-08-3 |

Table 2: Expected Yield and Physical Properties of this compound

| Parameter | Value |

| Typical Yield | 70-80% |

| Appearance | White to off-white crystalline solid |

| Melting Point | 69-72 °C |

| Molecular Weight | 200.01 g/mol |

Visualizations

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Sandmeyer Reaction Mechanism

Caption: Mechanism of the Sandmeyer reaction.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Concentrated acids are corrosive and should be handled with extreme care.

-

Aryl diazonium salts are potentially explosive in their solid, dry state. They should be prepared in situ and used immediately in solution at low temperatures.[6]

-

The reaction generates nitrogen gas, which can cause pressure buildup if the reaction vessel is sealed. Ensure the system is open to the atmosphere or equipped with a pressure-equalizing dropping funnel.

Conclusion

The Sandmeyer reaction provides an effective and reliable method for the synthesis of this compound from 4-amino-2-fluorobenzonitrile. By following the detailed protocol and adhering to the safety precautions outlined in these application notes, researchers can successfully synthesize this important chemical intermediate for a variety of applications in drug discovery and materials science. The reaction is characterized by good yields and the use of readily available and relatively inexpensive reagents.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound is a pivotal tool in the synthesis of biaryls and substituted aromatic compounds, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.

4-Bromo-2-fluorobenzonitrile is a valuable building block in medicinal chemistry and materials science due to its unique electronic properties and versatile reactivity. The presence of the electron-withdrawing nitrile and fluorine groups can influence the reactivity of the C-Br bond, making the optimization of Suzuki coupling conditions crucial for achieving high yields. This document provides detailed application notes and protocols for the successful Suzuki coupling of this compound with various arylboronic acids.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving three key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the arylboronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Mandatory Visualizations

Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for the Suzuki coupling of this compound.

Quantitative Data Summary

The following table summarizes representative conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. Yields are highly dependent on the specific substrates and optimization of reaction conditions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |